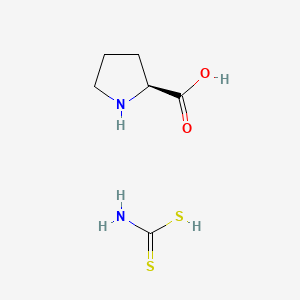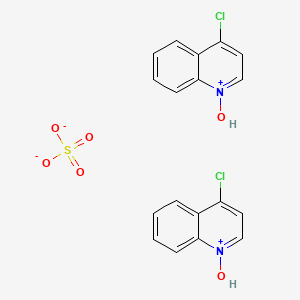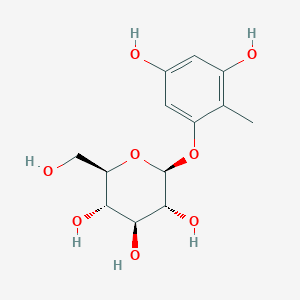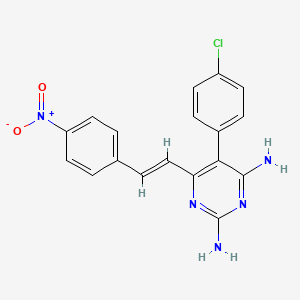
Aluminium lutetium trioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium lutetium trioxide is a compound composed of aluminium, lutetium, and oxygen It is a member of the rare earth oxides family, known for its unique properties and applications in various scientific fields The compound is typically represented by the chemical formula AlLuO3
准备方法
Synthetic Routes and Reaction Conditions: Aluminium lutetium trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. The solid-state reaction involves mixing aluminium oxide (Al2O3) and lutetium oxide (Lu2O3) powders in stoichiometric ratios, followed by high-temperature calcination. The sol-gel process involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is subsequently dried and calcined to obtain the desired oxide. Co-precipitation involves the simultaneous precipitation of aluminium and lutetium hydroxides from a solution, followed by calcination to form the oxide.
Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature solid-state reactions due to their scalability and cost-effectiveness. The raw materials, aluminium oxide and lutetium oxide, are mixed in precise ratios and subjected to temperatures ranging from 1200°C to 1600°C to ensure complete reaction and formation of the trioxide compound.
化学反应分析
Types of Reactions: Aluminium lutetium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, demonstrating its amphoteric nature.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen at high temperatures, this compound can form higher oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to its constituent metals.
Substitution: The compound can undergo substitution reactions with other metal oxides or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxides or mixed oxides.
Reduction: Formation of elemental aluminium and lutetium.
Substitution: Formation of mixed metal oxides or halides.
科学研究应用
Aluminium lutetium trioxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biomedical imaging and drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in radiotherapy as a component of lutetium-based radiopharmaceuticals.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic devices due to its high thermal stability and electrical insulation properties.
作用机制
The mechanism by which aluminium lutetium trioxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In biomedical applications, its biocompatibility and ability to penetrate biological tissues make it an effective agent for imaging and drug delivery. The compound’s high thermal stability and electrical insulation properties are attributed to its robust crystal structure and strong metal-oxygen bonds.
相似化合物的比较
Aluminium Oxide (Al2O3): Known for its hardness and thermal stability, used in abrasives and refractories.
Lutetium Oxide (Lu2O3): Used in ceramics, glass, and as a catalyst in various chemical reactions.
Yttrium Oxide (Y2O3): Similar to lutetium oxide, used in ceramics and as a phosphor in display technologies.
Uniqueness of Aluminium Lutetium Trioxide: this compound combines the properties of both aluminium oxide and lutetium oxide, resulting in a compound with enhanced thermal stability, electrical insulation, and catalytic activity. Its unique combination of properties makes it suitable for advanced applications in materials science, catalysis, and biomedical research.
属性
CAS 编号 |
37233-67-3 |
|---|---|
分子式 |
AlLuO3 |
分子量 |
249.947 g/mol |
IUPAC 名称 |
aluminum;lutetium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Lu.3O/q2*+3;3*-2 |
InChI 键 |
OFOSXJVLRUUEEW-UHFFFAOYSA-N |
规范 SMILES |
[O-2].[O-2].[O-2].[Al+3].[Lu+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)











